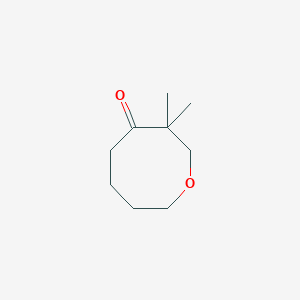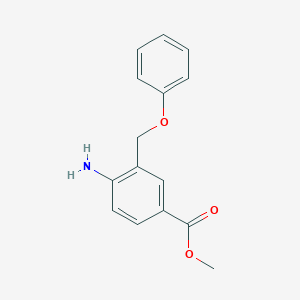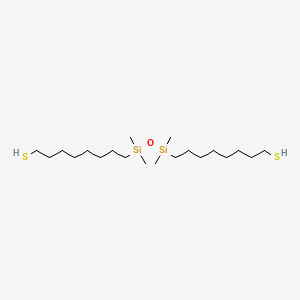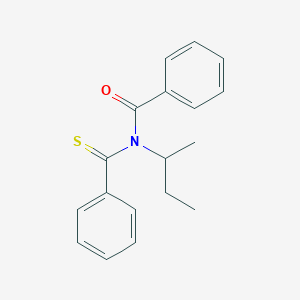![molecular formula C11H16 B14390929 Bicyclo[5.2.2]undeca-1,6-diene CAS No. 88348-68-9](/img/structure/B14390929.png)
Bicyclo[5.2.2]undeca-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[522]undeca-1,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.2.2]undeca-1,6-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method uses a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate as a starting material, which undergoes a smooth and stereospecific rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.2.2]undeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.2.2]undeca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism by which bicyclo[5.2.2]undeca-1,6-diene exerts its effects involves interactions with specific molecular targets and pathways. These interactions are influenced by the compound’s unique structure, which allows it to engage in various chemical reactions and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene: This compound shares a similar bicyclic structure but differs in the arrangement of its rings and the presence of additional double bonds.
Bicyclo[7.2.0]undecane: Another related compound, which can be converted into bicyclo[5.2.2]undeca-1,6-diene through semipinacol rearrangement.
Uniqueness
This compound is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
88348-68-9 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
bicyclo[5.2.2]undeca-1,6-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h4-5H,1-3,6-9H2 |
InChI-Schlüssel |
SRYUZPSZGDEMDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2CCC(=CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)

![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)

![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)




![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
